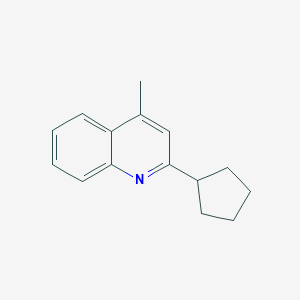

2-Cyclopentyl-4-methylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry and Medicinal Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This prevalence is attributed to the quinoline ring's ability to interact with a wide array of biological targets through various non-covalent interactions.

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the synthesis of a vast library of derivatives with diverse pharmacological activities. nih.gov Consequently, quinoline-based compounds have been successfully developed into drugs for a wide range of therapeutic applications.

Table 1: Examples of Therapeutic Areas for Quinoline-Based Drugs

| Therapeutic Area | Examples of Drug Classes |

| Infectious Diseases | Antimalarials, Antibacterials, Antifungals, Antivirals |

| Oncology | Anticancer agents |

| Inflammatory Diseases | Anti-inflammatory agents |

| Neurological Disorders | Anticonvulsants |

The development of new synthetic methodologies to create novel quinoline derivatives remains an active area of research, driven by the quest for more effective and selective therapeutic agents. nih.gov

Historical Context of 2-Substituted Quinoline Derivatives

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. However, the systematic synthesis of quinoline derivatives began in the late 19th century with the development of several named reactions that are still in use today. For the synthesis of 2,4-disubstituted quinolines, such as 2-Cyclopentyl-4-methylquinoline, the Combes synthesis , first reported in 1888, is particularly relevant. wikiwand.comwikipedia.org

The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikiwand.comwikipedia.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the quinoline ring. The choice of the aniline and the β-diketone determines the substitution pattern of the final quinoline product. For instance, the reaction of aniline with acetylacetone (B45752) yields 2,4-dimethylquinoline. The use of a β-diketone with a cyclopentyl group would be a logical starting point for the synthesis of 2-cyclopentyl substituted quinolines.

Over the years, numerous modifications and improvements to the Combes synthesis have been developed to enhance yields, improve regioselectivity, and broaden the scope of compatible substrates. wikiwand.com

Current Research Landscape Pertaining to this compound and Related Analogues

While specific research focused solely on this compound is limited in publicly available literature, the broader field of 2,4-disubstituted quinolines is an active area of investigation. Research on analogues, such as other 2-alkyl and 2-cycloalkyl-4-methylquinolines, provides insights into the potential properties and applications of the target compound.

Studies on various 2,4-disubstituted quinolines have revealed a wide range of biological activities. For example, certain 2-aryl-4-substituted quinoline derivatives have been investigated for their potential as non-steroidal glucocorticoid receptor antagonists, with implications for treating depression. nih.gov Other research has explored the synthesis and biological evaluation of 2-quinolineacrylamides as potential histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov

The nature of the substituents at the 2- and 4-positions significantly influences the biological activity of the quinoline core. The introduction of different alkyl, cycloalkyl, and aryl groups allows for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets. It is therefore plausible that this compound could exhibit interesting biological properties, and further research into this specific compound is warranted.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H17N |

|---|---|

Peso molecular |

211.30 g/mol |

Nombre IUPAC |

2-cyclopentyl-4-methylquinoline |

InChI |

InChI=1S/C15H17N/c1-11-10-15(12-6-2-3-7-12)16-14-9-5-4-8-13(11)14/h4-5,8-10,12H,2-3,6-7H2,1H3 |

Clave InChI |

ACESJXHROSPNEX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC2=CC=CC=C12)C3CCCC3 |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Cyclopentyl-4-methylquinoline

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of functionalized heterocycles, including quinolines. nobelprize.orgnih.govmdpi.comrsc.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions can be applied. A plausible strategy involves the sequential or convergent cross-coupling of a di-halo-quinoline precursor with appropriate cyclopentyl and methyl organometallic reagents. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. nobelprize.org

A hypothetical palladium-catalyzed approach could involve the reaction of a 2,4-dichloroquinoline (B42001) with cyclopentylzinc chloride and methylboronic acid, or their equivalents, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for controlling the regioselectivity and efficiency of the coupling reaction.

| Catalyst System | Reactants | General Conditions | Potential Product |

| Pd(PPh₃)₄ | 2,4-dichloroquinoline, Cyclopentylzinc chloride, Methylboronic acid | Anhydrous solvent (e.g., THF, Dioxane), Inert atmosphere, Heat | This compound |

| Pd(OAc)₂ / SPhos | 2-chloro-4-methylquinoline (B123181), Cyclopentylmagnesium bromide | Anhydrous solvent (e.g., Toluene), Inert atmosphere, Room temperature to heat | This compound |

This table presents hypothetical reaction conditions based on general palladium-catalyzed cross-coupling methodologies.

Furthermore, palladium-catalyzed C-H activation and functionalization strategies offer an alternative route. nih.gov A rhodium(I)-catalyzed alkylation of a 4-methylquinoline (B147181) with cyclopentene (B43876) could also be envisioned, drawing from methods developed for the ortho-alkylation of pyridines and quinolines. nih.gov

Visible-light photoredox catalysis has emerged as a mild and powerful method for the generation of radical species and their subsequent use in C-C bond formation. beilstein-journals.orgnih.govnih.gov This methodology could be applied to the synthesis of this compound, likely through the generation of a cyclopentyl radical which then adds to a 4-methylquinoline precursor.

A potential photoredox-catalyzed pathway would involve the use of a suitable photocatalyst, such as an iridium or ruthenium complex, a cyclopentyl radical precursor (e.g., a cyclopentyl carboxylic acid derivative or a cyclopentyl silane), and a light source. The reaction would proceed via a single-electron transfer (SET) mechanism to generate the cyclopentyl radical, which would then undergo a Minisci-type reaction with protonated 4-methylquinoline.

| Photocatalyst | Radical Precursor | Substrate | General Conditions |

| [Ir(ppy)₃] | Cyclopentanecarboxylic acid | 4-Methylquinoline | Organic solvent (e.g., DMSO, MeCN), Visible light (e.g., blue LEDs), Inert atmosphere |

| Ru(bpy)₃Cl₂ | Cyclopentyltrifluoroborate | 4-Methylquinoline | Organic solvent, Visible light, Oxidant |

This table outlines plausible conditions for a photoredox-catalyzed synthesis based on established principles.

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for the formation of organic molecules. scispace.com While specific electrocatalytic methods for the synthesis of this compound are not prevalent in the literature, the general principles of electrochemical C-H functionalization of heterocycles can be considered.

A hypothetical electrocatalytic approach could involve the anodic oxidation of a suitable cyclopentyl-containing species to generate a cyclopentyl radical or cation, which would then react with 4-methylquinoline. Alternatively, the cathodic reduction of a quinoline (B57606) derivative could generate a radical anion that reacts with a cyclopentyl electrophile. The selectivity of such reactions would be highly dependent on the electrode material, solvent, and supporting electrolyte.

Classical quinoline syntheses, such as the Doebner-von Miller and Combes reactions, provide a robust and versatile platform for the construction of the quinoline core. nih.govwikipedia.orgiipseries.org These reactions are particularly relevant for the synthesis of 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com

The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones under acidic conditions. wikipedia.orgresearchgate.netyoutube.com For the synthesis of this compound, one could envision the reaction of aniline with a mixture of acetaldehyde (B116499) and a cyclopentyl methyl ketone. vedantu.comdoubtnut.comresearchgate.net The in-situ aldol (B89426) condensation of acetaldehyde would form crotonaldehyde, which would then react with aniline. Concurrently, the enamine of aniline and cyclopentyl methyl ketone could also participate in the cyclization.

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com To synthesize this compound via this route, one would require 1-cyclopentylbutane-1,3-dione (B3236106) as the β-diketone precursor.

| Named Reaction | Key Reactants | Catalyst/Conditions |

| Doebner-von Miller | Aniline, Acetaldehyde, Cyclopentyl methyl ketone | Strong acid (e.g., HCl, H₂SO₄), Heat |

| Combes Synthesis | Aniline, 1-Cyclopentylbutane-1,3-dione | Strong acid (e.g., H₂SO₄), Heat |

This table summarizes potential starting materials for classical quinoline syntheses.

A study on the Doebner reaction has shown that the reaction of anilines with pyruvic acid can lead to the formation of 2-methylquinoline-4-carboxylic acids as by-products, highlighting the complexity and potential for multiple reaction pathways. sci-hub.se

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

In reactions where radical intermediates are suspected, such as the photoredox-catalyzed alkylation or potentially under certain Doebner-von Miller conditions, radical trapping experiments can provide valuable mechanistic insights. nih.govresearchgate.net While no specific radical trapping experiments have been reported for the synthesis of this compound, the general methodology would involve the addition of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene, to the reaction mixture. researchgate.net The formation of a trapped adduct, which can be identified by techniques like mass spectrometry or NMR, would provide evidence for the presence of the cyclopentyl radical intermediate. The suppression of the formation of the desired product in the presence of the trap would further support a radical-mediated pathway.

Quenching Studies (e.g., Stern-Volmer Analysis)

Quenching studies are pivotal in understanding the interaction of an excited-state fluorophore with other molecules, termed quenchers. The Stern-Volmer analysis is a primary method used to dissect these interactions, distinguishing between static and dynamic quenching mechanisms. edinst.com In a typical analysis, the fluorescence emission intensity of the compound is measured in the absence (I₀) and presence (I) of a quencher at various concentrations ([Q]). nih.gov The relationship is described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q] or I₀ / I = 1 + k₉τ₀[Q]

Here, Ksv is the Stern-Volmer quenching constant, k₉ is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher. nih.gov A linear plot of I₀/I versus [Q] indicates that a single type of quenching process, either purely static or purely dynamic, is occurring. edinst.com

To differentiate between the two, the effect of temperature is observed or lifetime measurements are conducted. edinst.com In dynamic (collisional) quenching, higher temperatures increase diffusion and lead to higher quenching constants. Conversely, in static quenching, higher temperatures can destabilize the non-fluorescent complex formed between the fluorophore and the quencher, leading to a decrease in the quenching constant. researchgate.netnih.gov

In a spectroscopic study investigating the interaction between a quinoline derivative (2C) and bovine serum albumin (BSA), a static quenching mechanism was identified. The observed decrease in the quenching constants with increasing temperature confirmed this mechanism. researchgate.net

Table 1: Stern-Volmer Quenching Constants for the Interaction of a Quinoline Compound with BSA

| Temperature (K) | Ksv (M⁻¹) |

|---|---|

| 298 | 1.27 x 10⁵ |

| 303 | 1.21 x 10⁵ |

| 310 | 1.14 x 10⁵ |

This table is based on data for a related quinoline compound, illustrating a typical static quenching trend. researchgate.net

Electrochemical Characterization of Reaction Intermediates (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for investigating the behavior of reaction intermediates and characterizing reaction mechanisms. researchgate.net This technique involves measuring the current that develops in an electrochemical cell as the voltage is varied. For a compound like this compound, CV can be used to determine the oxidation and reduction potentials of the molecule or its precursors, providing insight into electron transfer processes.

The experimental setup typically involves a three-electrode system, with a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode, immersed in a solution containing the analyte and a supporting electrolyte. researchgate.net When studying reaction intermediates, the modification of an electrode surface can be performed and characterized using redox probes like ferrocene (B1249389) or ferricyanide. researchgate.net

For instance, in the characterization of a Schiff base ligand, CV was performed on a glassy carbon electrode within a potential range of +0.3 V to +2.8 V at a scan rate of 100 mV/s. The resulting voltammogram revealed irreversible oxidation peaks, indicating the electrochemical process and subsequent chemical reactions of the species on the electrode surface. researchgate.net A similar approach could be applied to study the intermediates formed during the synthesis of this compound, helping to elucidate the reaction pathway.

Table 2: Hypothetical Cyclic Voltammetry Data for a Reaction Intermediate

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) |

|---|---|---|

| 50 | +0.85 | +0.78 |

| 100 | +0.88 | +0.75 |

| 200 | +0.92 | +0.71 |

This table illustrates representative data from a CV experiment, showing how peak potentials might shift with scan rate, which can be used to analyze the kinetics of the electrode process.

Regioselectivity and Reaction Parameter Optimization

Regioselectivity refers to the preference for a chemical reaction to occur at one position or orientation over another. In the synthesis of quinoline derivatives, achieving high regioselectivity is crucial for obtaining the desired isomer and maximizing yield. This is often controlled by optimizing reaction parameters such as the choice of catalyst, solvent, temperature, and the nature of the reactants and leaving groups.

For example, in cobalt-catalyzed reductive coupling reactions, steric repulsion between the catalyst and radical intermediates can be the dominant factor controlling stereoselectivity. researchgate.net Similarly, in nucleophilic substitution reactions on the quinoline core, the position of the substitution is highly dependent on the reaction conditions and the existing substituents. The hydrazination of a dichloroquinoline, for instance, revealed that position-2 was inactive towards nucleophilic displacement, whereas a related compound with an ethylthio group at position-2 underwent hydrazinolysis at both the 2- and 4-positions. This demonstrates that the nature of the leaving group plays a critical role in directing the regiochemical outcome of the reaction. mdpi.com

Optimization of parameters is therefore a key step in developing a synthetic route. This involves systematically varying conditions to find the optimal balance that favors the formation of this compound over other potential side products.

Derivatization Strategies for this compound Analogues

Substituent Introduction at the Quinoline Core

The quinoline core of this compound is a versatile scaffold for introducing a wide array of functional groups. A common strategy involves using a precursor with a good leaving group, such as a halogen, at a desired position. For example, a 4-chloroquinoline (B167314) derivative can serve as a key intermediate for various nucleophilic substitution reactions. mdpi.com

By reacting a 4-chloro-substituted quinoline with different nucleophiles, a range of functional groups can be installed at the 4-position. Research on related quinolinones has demonstrated the successful introduction of:

Sulfanyl groups: By reacting with thiourea. mdpi.com

Hydrazino groups: By reacting with hydrazine (B178648) hydrate. This introduces a highly useful handle for further conjugation. mdpi.com

Azido groups: Through reaction with sodium azide.

Amino derivatives: Via reaction with various amines. mdpi.com

These transformations highlight how a strategically placed leaving group on the quinoline ring of a this compound precursor would enable the synthesis of a diverse library of analogues with modified chemical properties.

Modifications of the Cyclopentyl Moiety

The cyclopentyl group at the 2-position offers another site for structural modification to generate analogues. Standard methods of aliphatic chemistry can be applied to introduce functionality to this moiety. For example, free-radical halogenation could be employed to introduce a bromine or chlorine atom onto the cyclopentyl ring. This newly installed halide can then act as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of groups such as hydroxyls, amines, or cyanides.

Alternatively, oxidation reactions could be used to transform a C-H bond on the cyclopentyl ring into a carbonyl group, yielding a cyclopentanone (B42830) derivative. This ketone functionality could then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions, to further elaborate the structure. These modifications would alter the steric and electronic properties of the molecule, potentially influencing its biological activity or physical characteristics.

Formation of Functionalized Linkers and Conjugates

The introduction of specific functional groups onto the this compound scaffold allows for its conjugation to other molecules, including biomolecules, polymers, or surfaces. A particularly effective functional group for this purpose is the hydrazino (-NHNH₂) group. mdpi.com

As described previously, a hydrazino group can be introduced at the quinoline core via nucleophilic substitution of a chloro-derivative with hydrazine hydrate. mdpi.com This hydrazino-functionalized analogue serves as a powerful building block. It can readily react with aldehydes or ketones on a target molecule to form a stable hydrazone linkage. This strategy provides a covalent and specific method for creating complex conjugates, enabling the use of this compound as a reporter molecule, a targeting ligand, or a building block in larger supramolecular assemblies.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bovine serum albumin (BSA) |

| Ferrocene |

| Ferricyanide |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 4-Chloro-8-methylquinoline-2(1H)-thione |

| Thiourea |

| 2-Alkylthio-4-chloro-8-methylquinolines |

| 2,4-Dihydrazino-8-methylquinoline |

| Hydrazine hydrate |

| 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| 4-Alkylthio-8-methylquinolinones |

Chemical Reactivity and Transformation Studies of 2 Cyclopentyl 4 Methylquinoline Derivatives

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been applied to quinoline (B57606) derivatives to synthesize more complex structures. youtube.comyoutube.comnih.govyoutube.com While specific studies on 2-cyclopentyl-4-methylquinoline are not extensively documented, the reactivity can be inferred from related 2,4-disubstituted quinolines. For these reactions to occur, a halo-substituted quinoline is typically required as the electrophilic partner.

Palladium-catalyzed Suzuki-Miyaura coupling of haloquinolines with arylboronic acids allows for the introduction of various aryl groups onto the quinoline core. nih.govresearchgate.net For instance, the coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids in the presence of a suitable palladium catalyst and a phosphine (B1218219) ligand can lead to the formation of 2,3,4-triarylquinolines in a one-pot operation. nih.gov The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective initial coupling at the 3-position, followed by substitution at the 4-position under more forcing conditions. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the haloquinoline to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

A representative Suzuki-Miyaura reaction for a disubstituted quinoline is presented below:

| Reactants | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

| 2-Aryl-4-chloro-3-iodoquinoline, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DMF | 2,3-Diaryl-4-chloroquinoline | 48h | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline, Arylboronic acid | Tricyclohexylphosphine/Pd | K₂CO₃ / DMF | 2,3,4-Triarylquinoline | - | nih.gov |

| Aryl halide, Organoboronic acid/ester | Pd₂(dba)₃ / 2-(ditert-butylphosphino)-biphenyl | Cs₂CO₃ / THF/H₂O | Biaryl product | 90% | youtube.com |

Alkylation and Acylation Reactions at Specific Quinoline Positions

The introduction of alkyl and acyl groups at specific positions on the quinoline ring can significantly alter the molecule's properties. The reactivity of this compound in such reactions is influenced by the electronic nature of the quinoline ring and the directing effects of the existing substituents.

Alkylation Reactions:

Direct C-H alkylation of quinolines can be challenging and often requires specific activation strategies. However, the methyl group at the 4-position of this compound offers a potential site for functionalization. Hindered lithium dialkylamides can be used to deprotonate the methyl group, creating a carbanionic species that can then react with various electrophiles. researchgate.net

Another approach involves the temporary dearomatization of the quinoline ring. For instance, isoquinolines have been successfully alkylated at the C-4 position by reaction with a nucleophile and an electrophile, leading to a dearomatized intermediate that subsequently re-aromatizes. nih.gov A similar strategy could potentially be applied to quinoline derivatives.

Acylation Reactions:

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. youtube.comyoutube.comkhanacademy.org In the context of quinoline, the reaction is generally expected to occur on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated towards electrophilic substitution. The precise position of acylation on the benzene ring of this compound would be influenced by the directing effects of the quinoline nitrogen and the alkyl substituents.

Alternatively, acylation can be achieved through radical-mediated processes. The Minisci reaction, for example, allows for the acylation of N-heteroarenes through the addition of acyl radicals, typically generated from aldehydes or carboxylic acid derivatives. nih.gov This reaction often proceeds at the C2 or C4 positions of the quinoline ring.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| Methyl Group Alkylation | Hindered Lithium Dialkylamide, Electrophile | - | 4-(Functionalized methyl)quinoline | researchgate.net |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | - | Acylated quinoline (on benzene ring) | youtube.comyoutube.com |

| Minisci Acylation | Acyl radical source (e.g., from aldehyde), Oxidant | Acidic conditions | C2/C4-Acylated quinoline | nih.gov |

Radical Reactions Involving this compound or its Precursors

Radical reactions offer a powerful and versatile toolkit for the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.govnih.gov These reactions can be initiated by various means, including photoredox catalysis or the use of radical initiators. chemrxiv.orgnih.gov

For this compound, the methyl group at the C4 position is a potential site for radical functionalization. For example, radical hydrogenation of substituted quinolines has been reported, leading to the formation of 1,2,3,4-tetrahydroquinolines. researchgate.net

Furthermore, the synthesis of quinoline derivatives can be achieved through radical-promoted cyclization of appropriate precursors. For instance, N-bromosuccinamide (NBS) can mediate the radical cyclization of arylamine precursors to form 3-substituted quinolines. nih.gov While this applies to the synthesis rather than the direct functionalization of the pre-formed quinoline, it highlights the importance of radical pathways in accessing complex quinoline structures.

The generation of imine radicals from suitable precursors, followed by intramolecular Michael or anti-Michael addition, can lead to the formation of diversely substituted quinolines, demonstrating the dual electrophilic/nucleophilic nature of radicals. chemrxiv.org

| Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| Radical Hydrogenation | Photocatalyst, Hydrogen Atom Donor (e.g., Water) | 1,2,3,4-Tetrahydroquinoline derivative | researchgate.net |

| Radical Cyclization (Synthesis) | N-Bromosuccinamide (NBS), Visible Light | Formation of 3-substituted quinolines | nih.gov |

| Imine Radical Cyclization | Photocatalyst, Base (inorganic or organic) | Formation of 2,3- or 3,4-disubstituted quinolines | chemrxiv.org |

Heterocyclic Ring Modifications and Rearrangements

The quinoline ring system can undergo various modifications and rearrangements, leading to the formation of new heterocyclic structures. These transformations can be induced by a variety of reagents and conditions.

One notable transformation is ring expansion. Activated quinolines have been shown to undergo ring expansion upon reaction with diazocarbonyl compounds in the presence of a copper triflate catalyst, yielding novel benzoazepines. rsc.org Similarly, the photolysis of tetrazolo[1,5-a]quinoline (B14009986) can lead to ring expansion to a diazabenzo[d]cyclohepta-1,2,4,6-tetraene. nih.gov

Rearrangements of the quinoline skeleton can also be achieved. For example, the reaction of oxindoles can be directed to form regioisomeric quinolinone derivatives through a regiodivergent ring expansion, offering a pathway to novel quinoline-based scaffolds. nih.gov

| Transformation Type | Reagents/Conditions | Product Type | Reference |

| Ring Expansion | Diazocarbonyl compound, Copper triflate catalyst | Benzoazepine derivative | rsc.org |

| Ring Expansion | Photolysis of a fused tetrazole precursor | Diazabenzo[d]cyclohepta-1,2,4,6-tetraene | nih.gov |

| Ring Expansion | From oxindole (B195798) precursors with specific reagents | Quinolinone derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Cyclopentyl-4-methylquinoline in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons of the quinoline (B57606) ring system, the methyl group, and the cyclopentyl substituent. rsc.orgrsc.org The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.1 ppm) due to the deshielding effect of the aromatic ring current. rsc.orgrsc.org The methyl group at the C4 position of the quinoline ring shows a characteristic singlet peak further upfield, typically around δ 2.68 ppm. rsc.org The protons of the cyclopentyl group produce a series of multiplets, with the methine proton directly attached to the quinoline ring appearing at a distinct chemical shift (around δ 3.34 ppm). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum for this compound shows distinct signals for the ten carbons of the quinoline core and the five carbons of the cyclopentyl ring. rsc.org The quaternary carbons of the quinoline ring, particularly those bonded to the nitrogen (C2 and C8a), appear at the downfield end of the spectrum. rsc.org Aromatic CH carbons resonate at intermediate chemical shifts, while the aliphatic carbons of the cyclopentyl group and the C4-methyl group are found in the upfield region of the spectrum. rsc.org

Detailed chemical shift assignments from scientific literature are presented below. rsc.org

| Technique | Atom | Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | H-8 | 8.03 (dd, J = 8.4, 1.2 Hz) | Quinoline Ring |

| H-5 | 7.93 (dd, J = 8.4, 1.2 Hz) | Quinoline Ring | |

| H-7 | 7.66 (ddd, J = 8.4, 6.8, 1.2 Hz) | Quinoline Ring | |

| H-6 | 7.49 (ddd, J = 8.4, 6.8, 1.2 Hz) | Quinoline Ring | |

| H-3 | 7.17 (s) | Quinoline Ring | |

| CH (Cyclopentyl) | 3.34 (m) | Methine proton on cyclopentyl ring | |

| CH₃ | 2.68 (s) | Methyl group at C4 | |

| CH₂ (Cyclopentyl) | 2.17 (m) | Cyclopentyl Ring | |

| CH₂ (Cyclopentyl) | 1.89 (m) | Cyclopentyl Ring | |

| CH₂ (Cyclopentyl) | 1.76 (m) | Cyclopentyl Ring | |

| ¹³C NMR (101 MHz, CDCl₃) | C2 | 166.1 | Quinoline Ring |

| C8a | 147.7 | Quinoline Ring | |

| C4 | 144.2 | Quinoline Ring | |

| C7 | 129.7 | Quinoline Ring | |

| C5 | 129.1 | Quinoline Ring | |

| C4a | 127.1 | Quinoline Ring | |

| C6 | 125.5 | Quinoline Ring | |

| C8 | 123.7 | Quinoline Ring | |

| C3 | 120.8 | Quinoline Ring | |

| CH (Cyclopentyl) | 49.0 | Cyclopentyl Ring | |

| CH₂ (Cyclopentyl) | 33.7 | Cyclopentyl Ring | |

| CH₂ (Cyclopentyl) | 26.2 | Cyclopentyl Ring | |

| CH₃ | 19.0 | Methyl group at C4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. semanticscholar.org

For this compound (C₁₅H₁₇N), the expected monoisotopic mass can be calculated with high precision. Experimental HRMS data typically measures the mass of the protonated molecule, [M+H]⁺. Published research confirms the synthesis of this compound and reports HRMS (ESI) data consistent with its structure. semanticscholar.org For instance, the calculated mass for the protonated molecule [C₁₅H₁₈N]⁺ is 212.1434, with experimental findings closely matching this value. rsc.org This accurate mass measurement provides strong evidence for the compound's elemental formula, corroborating the structural data obtained from NMR.

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays through a single crystal of the compound to generate a diffraction pattern, which is then mathematically reconstructed into a detailed molecular model.

While crystallographic data exists for related quinoline derivatives such as 2-chloro-4-methylquinoline (B123181) and various 2,4-distyrylquinolines, a search of the available scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. researchgate.netresearchgate.net Therefore, a definitive analysis of its solid-state packing, bond angles, and intermolecular interactions based on this technique cannot be provided at this time.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a molecular fingerprint that can be used for structural confirmation.

The IR spectrum of this compound shows several key absorption bands. psu.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl and methyl groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. psu.edu Bending vibrations for the aromatic C-H bonds, which can be indicative of the substitution pattern, are found in the fingerprint region (below 1000 cm⁻¹). psu.edu

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C=C/C=N Stretch | 1590 |

| Aromatic C=C/C=N Stretch | 1550 |

| Aromatic C=C/C=N Stretch | 1530 |

| Aromatic C=C/C=N Stretch | 1500 |

| CH₂/CH₃ Bend (Scissoring) | 1440 |

| Methyl C-H Bend (Umbrella) | 1400 |

| Aromatic C-H Bend (Out-of-Plane) | 860 |

| Aromatic C-H Bend (Out-of-Plane) | 760 |

Data sourced from scientific literature. psu.edu

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic systems like quinoline, these transitions are typically π → π* in nature.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which is typical for the quinoline chromophore. Studies involving the synthesis and photochemical reactions of this compound confirm the use of UV-Vis spectrophotometry for its analysis. rsc.org The spectrum is expected to show complex absorption patterns, reflecting the various π → π* transitions within the fused aromatic ring system, with the specific wavelengths and intensities influenced by the cyclopentyl and methyl substituents.

Computational and Theoretical Chemistry Applied to 2 Cyclopentyl 4 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. rsc.orgscispace.com These methods solve the Schrödinger equation for a given molecule, providing insights into its geometry, electronic properties, and the energetics of chemical reactions. For quinoline (B57606) derivatives, DFT has been widely employed to understand their behavior. acs.orgresearchgate.netscielo.brnih.gov

While specific DFT studies on 2-Cyclopentyl-4-methylquinoline are not extensively documented in publicly available literature, the principles can be applied to predict its characteristics. The electronic properties of the quinoline core are influenced by the electron-donating nature of the methyl group at the 4-position and the alkyl cyclopentyl group at the 2-position. DFT calculations can be used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

Reactivity indices, such as Fukui functions, can also be derived from DFT calculations to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For the quinoline ring system, these calculations can pinpoint which atoms are more susceptible to chemical modification. The nitrogen atom in the quinoline ring, for instance, is a known site for protonation and coordination to metal ions.

Table 1: Representative Applications of DFT in the Study of Quinoline Derivatives

| Application | Key Findings from DFT Calculations | Relevant Studies |

| Geometric Optimization | Provides the most stable three-dimensional structure of the molecule. | nih.gov |

| Electronic Properties | Determines HOMO-LUMO energies, dipole moment, and charge distribution. | researchgate.netmdpi.com |

| Reactivity Prediction | Identifies reactive sites for electrophilic and nucleophilic attacks. | rsc.org |

| Spectroscopic Analysis | Simulates IR and NMR spectra to aid in structural elucidation. | scielo.brnih.gov |

| Reaction Mechanisms | Calculates transition state energies to understand reaction pathways. | rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.gov For a molecule like this compound, which possesses a flexible cyclopentyl group, MD simulations are invaluable for understanding its conformational landscape. The cyclopentyl ring can adopt various puckered conformations, and MD can reveal the preferred conformations and the energy barriers between them. mdpi.comrsc.org

In the context of drug discovery, MD simulations are crucial for studying how a ligand interacts with its biological target, such as a protein or nucleic acid. nih.govmdpi.com If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in the binding site. acs.orgresearchgate.netnih.gov The insights gained from MD simulations can guide the optimization of the ligand to improve its binding affinity and selectivity.

Table 2: Applications of Molecular Dynamics Simulations for Quinoline Derivatives

| Application | Insights Gained from MD Simulations | Relevant Studies |

| Conformational Analysis | Identifies stable conformations and dynamic behavior of flexible substituents. | nih.gov |

| Ligand-Protein Binding | Assesses the stability of the ligand-receptor complex over time. | acs.orgmdpi.com |

| Binding Free Energy Calculation | Estimates the strength of the interaction between a ligand and its target. | nih.gov |

| Solvation Effects | Analyzes the role of water molecules in mediating ligand-target interactions. | nih.gov |

Structure-Based Design Methodologies for Quinoline Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to many quinoline derivatives.

Pharmacophore Modeling and Virtual Screening Protocols

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for molecules that match the model, a process known as virtual screening. nih.govresearchgate.net

For a compound like this compound, a pharmacophore model could be generated based on a known active quinoline derivative or the binding site of a target protein. The hydrophobic cyclopentyl and methyl groups, along with the aromatic quinoline core and the hydrogen bond-accepting nitrogen atom, would be key features. Virtual screening of compound libraries could then identify other molecules with a similar arrangement of these features, potentially leading to the discovery of novel active compounds. mdpi.com

Table 3: A General Workflow for Pharmacophore-Based Virtual Screening

| Step | Description |

| 1. Target Selection | Identify a biologically relevant protein target. |

| 2. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on known ligands or the target's binding site. nih.govresearchgate.net |

| 3. Database Preparation | Prepare a large database of chemical compounds for screening. |

| 4. Virtual Screening | Screen the database against the pharmacophore model to identify hits. nih.govresearchgate.net |

| 5. Hit Filtering and Optimization | Filter the initial hits based on drug-like properties and further optimize their structures. |

Molecular Docking Analysis of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and estimate the binding affinity of a small molecule to a protein target. nih.govtubitak.gov.trrsc.org For this compound, docking studies could be performed against a variety of potential targets, such as bacterial DNA gyrase or viral enzymes, which are known targets for other quinoline derivatives. nih.govnih.govbiointerfaceresearch.com

The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. researchgate.net This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. mdpi.comnih.gov

Table 4: Examples of Molecular Docking Studies with Quinoline Derivatives

| Target Protein | PDB ID | Docking Score (Example) | Key Interactions | Relevant Studies |

| HIV Reverse Transcriptase | 4I2P | -10.675 | Hydrogen bonds, pi-alkyl interactions | tubitak.gov.tr |

| S. aureus MurB | - | - | Hydrogen bonds, hydrophobic interactions | rsc.org |

| EGFR | 1M17 | 85.89 (PLP fitness) | Hydrogen bonds, hydrophobic interactions | nih.gov |

| ATM Kinase | - | - | Hydrogen bonds with hinge region | mdpi.com |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

The pharmacokinetic properties of a drug, which include its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its efficacy and safety. In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.nethealthinformaticsjournal.comresearchgate.neteurjchem.comeijppr.com

For this compound, various ADME properties can be predicted using computational tools. These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, polar surface area, and number of hydrogen bond donors and acceptors. nih.govnih.gov For instance, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on these properties. japsonline.com

Computational models can also predict more complex ADME properties, such as oral absorption, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes. frontiersin.org Predicting the metabolic fate of a compound is particularly important, as metabolism can lead to the formation of inactive or even toxic byproducts. By identifying potential metabolic liabilities early on, the chemical structure can be modified to improve the compound's ADME profile. nih.govnih.gov

Table 5: Commonly Predicted ADME Properties and Their Significance

| Property | Significance | Prediction Method | Relevant Studies |

| Lipophilicity (logP) | Affects absorption, distribution, and metabolism. | Calculated based on molecular structure. | nih.govfrontiersin.org |

| Aqueous Solubility | Crucial for absorption and formulation. | QSPR models. | eijppr.com |

| Human Intestinal Absorption | Predicts the extent of oral absorption. | Models based on physicochemical properties. | frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Important for CNS-acting drugs. | Models based on molecular descriptors. | frontiersin.org |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Docking and machine learning models. | frontiersin.org |

| Hepatotoxicity | Predicts the risk of liver damage. | QSAR and machine learning models. | researchgate.net |

Exploration of Biological Activity and Mechanistic Insights

Anti-Infective Modalities and Mechanistic Investigations

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of anti-infective agents, historically significant for its role in antimalarial drugs like quinine. Modern research has expanded to explore its efficacy against a wide array of bacteria and fungi.

Quinoline derivatives have demonstrated significant in vitro activity against both bacterial and fungal pathogens. Their mechanism often involves targeting essential cellular processes, such as the inhibition of bacterial DNA topoisomerases.

Antibacterial Activity: Studies have shown that quinoline hybrids can be potent against both Gram-positive and Gram-negative bacteria. For instance, certain 4-piperazinylquinoline hybrids have shown promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. A specific quinoline-piperazine hybrid demonstrated remarkable potency against a panel of Gram-positive bacteria including S. aureus and Enterococcus faecalis. Similarly, N-alkyl-2-quinolonopyrones, which are based on a quinoline core, have shown very good antibacterial activity against several strains of Methicillin-resistant S. aureus (MRSA) and Enterococcus spp. In some cases, the antimicrobial effect of quinoline derivatives was found to be significant; for example, spiroquinoline-indoline-dione derivatives showed notable effects against E. faecalis and S. aureus.

Antifungal Activity: The antifungal potential of quinoline derivatives has been evaluated against various opportunistic fungi. Quinoline-based hydroxyimidazolium hybrids were tested against Candida species and Cryptococcus neoformans, with some hybrids showing high activity, particularly against C. neoformans. Other studies on 7-chloro-4-arylhydrazonequinolines revealed antifungal activity against several oral fungi, including multiple Candida species, with some compounds showing efficacy comparable to the standard drug fluconazole. Furthermore, a series of 4-hydroxy-2-quinolone analogs exhibited exceptional in vitro antifungal activity against Aspergillus flavus, with some derivatives surpassing the potency of the control drug, amphotericin B. Pyrrolo[1,2-a]quinoline derivatives have also been identified as potential novel antifungal agents against Candida albicans.

Interactive Data Table: In Vitro Antimicrobial Activity of Various Quinoline Derivatives

| Compound Class | Target Organism | Activity Measurement | Source |

| 4-Piperazinylquinoline hybrids | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | MIC: 3.9–7.8 μM | |

| N-Alkyl-2-Quinolonopyrones | MRSA strains, Enterococcus spp. | MIC: ≤2 μg/mL, 0.25 μg/mL | |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC: 15.6 µg/mL | |

| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | IC50: 1.05 µg/mL | |

| 7-Chloro-4-arylhydrazonequinolines | Candida albicans | MIC: 25 μg/mL | |

| Spiroquinoline-indoline-dione derivatives | Enterococcus faecalis | MIC: 375–3000 µg/mL |

The quinoline framework is central to antimalarial drug discovery, with many derivatives designed to combat drug-resistant strains of Plasmodium falciparum. Hybrid molecules that combine the quinoline scaffold with other pharmacophores are a key strategy to overcome resistance.

Antimalarial Activity: In vitro studies have confirmed the antiplasmodial activity of new chloroquinoline-4H-chromene conjugates against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Molecular docking simulations suggest that these conjugates may act by inhibiting the parasite's lactate (B86563) dehydrogenase (PfLDH), a critical enzyme in its glycolytic pathway for energy production.

Antiparasitic Activity: The therapeutic potential of quinoline derivatives extends to other parasites. Quinolone-coumarin hybrids have been investigated for their in vitro efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. Certain hybrids showed significant effects in reducing the infection and proliferation of the parasite in cell-based assays. Similarly, 2,4-diaryl-1,2,3,4-tetrahydroquinoline derivatives have been tested in vitro for activity against Trypanosoma cruzi and Leishmania chagasi parasites. Some of these compounds exhibited a notable response against both parasites with low cytotoxicity to mammalian cells. Other research has focused on 2-aroylquinazolinones, a related heterocyclic structure, which have shown activity against Trypanosoma brucei rhodesiense.

Interactive Data Table: In Vitro Antiparasitic Activity of Quinoline-Related Compounds

| Compound Class | Target Organism | Activity Measurement (IC50) | Potential Mechanism | Source |

| Chloroquinoline-4H-chromene conjugates | Plasmodium falciparum (K1, CQR) | 0.045 µM (for compound 7d) | Inhibition of P. falciparum lactate dehydrogenase (PfLDH) | |

| Quinolone-coumarin hybrids | Toxoplasma gondii | Not specified, but showed significant reduction in infection | Not specified | |

| 4-Methyl-8-isopropyl-2-(3-pyridinyl)quinoline | Trypanosoma cruzi, Leishmania chagasi | IC50: 3.71-38.81 μM (T. cruzi) | Not specified | |

| 2-Aroylquinazolinones | Trypanosoma brucei rhodesiense | ~1-5 µM | Not specified |

Anticancer and Antitumor Potential (in vitro studies and cellular mechanisms)

The quinoline ring is a prominent scaffold in the design of novel anticancer agents. Derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including halting proliferation, inducing programmed cell death, and interacting with key cellular targets.

A significant body of research has demonstrated the in vitro antiproliferative activity of quinoline derivatives against a range of human cancer cell lines. For example, novel quinoline derivatives have been assessed for their cytotoxic activity against human colon cancer (HT29) and human breast cancer (MDA-MB-231) cell lines, with some compounds showing high to moderate activity with IC50 values in the low micromolar range. Other studies have evaluated quinoline compounds against HeLa (cervical cancer), C6 (glioma), and HT29 cell lines, confirming their antiproliferative potential.

Interactive Data Table: Antiproliferative Effects of Quinoline Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity Measurement (IC50) | Source |

| Schiff's base of quinoline | HT29 (Colon) | 4.7 µM | |

| Schiff's base of quinoline | MDA-MB-231 (Breast) | 4.6 µM | |

| Novel quinolines (7, 11, 17) | HeLa, C6, HT29 | Activity tested from 5 to 75 μg/mL | |

| Di- and trimeric quinolines | MCF-7 (Breast), PA 1 (Ovarian) | Antiproliferative activity demonstrated | |

| Tetrahydroquinoline-isoxazole hybrids | HepG2 (Liver) | 5.20 µM (for compound 3j) |

Beyond simply halting growth, some quinoline-based compounds actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for an effective anticancer agent. Studies on semisynthetic agents derived from natural phenolic acids but featuring new scaffolds have shown that the compounds can induce apoptosis in Caco-2 colon cancer cells. Flow cytometry analysis revealed that treatment with these derivatives led to an increase in the cell population in the late apoptotic stage. Similarly, other studies on pancreatic cancer cell lines (MiaPaca-II and Panc-1) treated with a hormone named Betatrophin showed a clear induction of apoptosis. This pro-apoptotic effect was linked to the downregulation of the anti-apoptotic protein Bcl2.

The anticancer and antimicrobial effects of quinoline derivatives can often be traced to their interaction with critical biomolecules. In vitro studies have shown that certain quinoline metabolites can bind covalently to DNA. This interaction can be enhanced by cellular enzymes like O-acetyltransferase, suggesting a mechanism of metabolic activation that leads to genotoxicity and mutagenicity. A sensitive in vitro footprinting method has been developed to monitor the binding of proteins to DNA, which can be prevented by compounds that interact with DNA's major groove. Furthermore, quinoline-containing compounds have been developed to specifically target bacterial DNA topoisomerases and mycobacterial ATP synthase, highlighting the diverse range of cellular targets for this class of molecules.

Enzyme and Receptor Inhibition Studies

The biological effects of 2-Cyclopentyl-4-methylquinoline and its related compounds are primarily understood through their ability to inhibit key enzymes and bind to specific cellular receptors. These interactions can disrupt pathological processes, making them attractive candidates for drug development.

Inhibition of Protein Kinases (e.g., CAMKK2, Akt2) and Related Signaling Pathways

Quinoline derivatives have been identified as promising inhibitors of several protein kinases, which are crucial regulators of cellular processes. nih.gov Notably, the quinoline scaffold is being actively investigated for its potential to inhibit Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a key enzyme in cellular energy homeostasis and signaling. openlabnotebooks.org While direct inhibitory data for this compound on CAMKK2 is not extensively documented in publicly available research, the general interest in quinolines as CAMKK2 inhibitors suggests that this compound could exhibit activity. openlabnotebooks.org Inhibition of CAMKK2 can impact downstream pathways, including those regulated by AMP-activated protein kinase (AMPK), affecting cellular metabolism and growth. figshare.com

Similarly, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. nih.govamegroups.org Quinoline-based molecules have been explored as inhibitors of this pathway, with some derivatives showing potent inhibitory effects on Akt (also known as Protein Kinase B). nih.govscbt.com The inhibition of Akt2, a specific isoform of Akt, is of particular interest. scbt.com While specific studies on this compound's effect on Akt2 are limited, related 4-methyl quinazoline (B50416) derivatives have been shown to target PI3K, a kinase upstream of Akt. nih.gov The structural similarity suggests a potential for this compound to also interact with components of this pathway. The development of selective Akt inhibitors is an active area of research, with various compounds undergoing clinical investigation. nih.gov

Inhibition of Other Key Metabolic Enzymes (e.g., Dihydrofolate Reductase, Proteasome)

Quinoline derivatives have demonstrated inhibitory activity against other crucial metabolic enzymes. Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. wikipedia.org Recent studies have highlighted that quinoline derivatives can act as inhibitors of DHFR. benthamdirect.comresearchgate.net Molecular docking and in vitro assays of various quinoline compounds have shown promising inhibitory activity against human DHFR. benthamdirect.comresearchgate.net Although direct experimental data for this compound is scarce, the general activity of the quinoline scaffold suggests it could be a starting point for developing novel DHFR inhibitors. benthamdirect.comnih.gov

The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell. Its inhibition can lead to the accumulation of these proteins, triggering apoptosis in cancer cells. Substituted quinolines have been identified as a new class of noncovalent proteasome inhibitors. nih.gov Specifically, these compounds have been shown to inhibit the chymotrypsin-like activity of the proteasome. nih.gov The structure-activity relationship of these inhibitors indicates that substitutions on the quinoline ring are crucial for their activity. nih.gov

Receptor Binding Affinity Studies

The interaction of 2,4-disubstituted quinolines with various receptors has been a subject of investigation. A notable study explored a series of 2,4-disubstituted quinolines as allosteric enhancers of the adenosine (B11128) A3 receptor. nih.govacs.org This finding is significant as allosteric modulators can offer therapeutic advantages over traditional orthosteric ligands by providing greater selectivity. nih.gov In this study, specific substitutions at the 2 and 4 positions of the quinoline ring were found to be critical for enhancing the binding of an agonist to the receptor. nih.govacs.org While this study did not specifically test this compound, it provides a strong rationale for investigating its potential activity at adenosine receptors and other G protein-coupled receptors. Other research has also described the synthesis and receptor binding profiles of 2,4-disubstituted morpholines at human D4 dopamine (B1211576) receptors, further highlighting the potential of disubstituted heterocyclic compounds in neuroscience research. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

For 2,4-disubstituted quinolines, SAR studies have revealed key insights. In the context of adenosine A3 receptor allosteric enhancers, the substituents at both the 2- and 4-positions significantly influence activity. nih.govacs.org The introduction of bulky aryl groups at these positions has also been shown to enhance the anticancer and antimicrobial activities of quinoline derivatives. austinpublishinggroup.com

Specifically concerning the 2-position, the presence of a cycloalkyl group can be significant. While direct SAR for a 2-cyclopentyl group on this specific quinoline is not detailed, studies on related heterocyclic compounds provide some clues. For instance, in a series of pyrazolo[1,5-a]pyrimidines, the nature of the substituent at a position analogous to the quinoline 2-position was critical for selective COX-2 inhibition. nih.gov

The methyl group at the 4-position is also a key feature. In the development of anticancer agents, modifications at the 4-position of the quinoline ring have been extensively explored. For example, the synthesis of 4-methyl quinazoline derivatives has led to the discovery of dual inhibitors of PI3K and histone deacetylases. nih.gov

The following table summarizes some general SAR findings for quinoline derivatives that may be relevant to this compound:

| Position of Substitution | Observed Effect on Activity | Relevant Biological Target(s) |

| 2-Position | Introduction of aryl or heterocyclic groups can lead to anticancer activity. nih.gov | Various cancer cell lines |

| Substitution with bulky groups can enhance antimicrobial and anticancer effects. austinpublishinggroup.com | Bacteria, Fungi, Cancer cells | |

| 4-Position | Substitution is critical for activity as allosteric enhancers of the adenosine A3 receptor. nih.govacs.org | Adenosine A3 Receptor |

| A methyl group has been incorporated in dual PI3K/HDAC inhibitors. nih.gov | PI3K, HDAC | |

| Benzo-moiety | Hydrophobic residues significantly improve potency as proteasome inhibitors. nih.gov | Proteasome |

Proposed Molecular Mechanisms of Biological Action (based on in vitro and computational data)

The proposed molecular mechanisms by which this compound and its analogues may exert their biological effects are largely inferred from studies on related compounds and computational modeling.

For protein kinase inhibition, quinoline-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov Computational docking studies are frequently used to predict the binding modes of these inhibitors and to guide the design of more potent and selective compounds. nih.govnih.govmdpi.com For CAMKK2, the quinoline scaffold is considered a promising hinge-binder, interacting with the key hinge region of the kinase's active site. openlabnotebooks.org

In the case of DHFR inhibition, quinoline derivatives are thought to mimic the natural substrate, dihydrofolate, and bind to the active site of the enzyme, thereby blocking its function. benthamdirect.comresearchgate.net Molecular docking studies have been employed to visualize the interactions between quinoline inhibitors and the amino acid residues within the DHFR active site. benthamdirect.comresearchgate.net

The inhibition of the proteasome by substituted quinolines has been proposed to occur through a noncovalent, mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site, leading to a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Regarding receptor interactions, the allosteric enhancement of the adenosine A3 receptor by 2,4-disubstituted quinolines involves binding to a site on the receptor that is different from the orthosteric site where the natural ligand (adenosine) binds. nih.govacs.org This binding is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist. nih.govacs.org

Computational approaches, such as molecular docking, are invaluable for predicting how these molecules might interact with their biological targets and for rationalizing the observed structure-activity relationships. mdpi.com

Emerging Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes and Chemical Tools for Biological Research

The rational design of small-molecule fluorescent probes is a pivotal aspect of chemical biology, enabling the visualization and study of complex biological processes within living systems. nih.gov The quinoline (B57606) scaffold is an attractive framework for the creation of such probes due to its inherent photophysical properties and the synthetic versatility that allows for fine-tuning of its characteristics. nih.govacs.org

The development of quinoline-based molecular probes often involves a modular design approach, incorporating specific domains to control polarization, tune photophysical properties, and introduce structural diversity. nih.gov This strategy allows for the creation of libraries of fluorescent molecules with predictable and optimized characteristics for various applications, including live-cell imaging. nih.gov For instance, quinoline derivatives have been successfully engineered as "turn-on" fluorescent probes for the selective imaging of specific biological targets, such as tau aggregates implicated in Alzheimer's disease. acs.org These probes are designed to exhibit a change in their fluorescence upon binding to the target, a mechanism that can be based on an environment-sensitive molecular rotor-like response. acs.org

Furthermore, the nitrogen atom within the quinoline ring serves as a key site for interaction with target molecules, leading to detectable changes in fluorescence. nih.gov This property has been exploited to create chemosensors for metal ions like Zn2+ and Pb2+, where the coordination of the metal ion to the quinoline-based ligand results in a distinct fluorescent signal. nanobioletters.comnih.gov The design of these probes often incorporates a donor-acceptor architecture to facilitate processes like intramolecular charge transfer (ICT), which can lead to significant shifts in the emission spectrum upon target binding. nih.gov

While specific research on 2-Cyclopentyl-4-methylquinoline as a molecular probe is not yet widely documented, its structural components suggest significant potential. The cyclopentyl group at the 2-position and the methyl group at the 4-position can be strategically modified to modulate the probe's solubility, cell permeability, and binding affinity for specific biological targets. The core quinoline structure provides the essential fluorophore, whose properties can be further refined through these substitutions. The synthetic accessibility of such derivatives, often through methods like palladium-catalyzed cross-coupling, would facilitate the combinatorial development of novel probes based on this scaffold. nih.gov

Table 1: Examples of Quinoline-Based Molecular Probes and Their Characteristics

| Probe Type | Target | Mechanism of Action | Key Features |

| Quinoline-based fluorescent probe | Tau aggregates | "Turn-on" fluorescence, molecular rotor-like response | High selectivity and binding affinity for tau fibrils. acs.org |

| Quinoline-based chemosensor | Zn2+ ions | Complex formation leading to fluorescence enhancement | High selectivity for Zn2+ over other metal ions. nanobioletters.com |

| Quinoline-morpholine conjugate (QMC) | Pb2+ ions | Intramolecular Charge Transfer (ICT) process | Blue-shifted "turn-on" fluorescence, high selectivity. nih.gov |

| Rationally designed quinoline scaffold | pH | Two-stage fluorescence response | Highly tunable photophysical properties. nih.gov |

Potential in Optoelectronic and Photochemical Applications

The unique electronic and photophysical properties of quinoline derivatives make them promising candidates for applications in advanced materials, particularly in the fields of optoelectronics and photochemistry. researchgate.netnih.gov Quinoline itself is a photoactive molecule, and its derivatives are being explored for their utility in devices such as organic light-emitting diodes (OLEDs) and third-generation photovoltaics. nih.gov

In the context of photochemical applications, the photoinduced reactions of quinoline derivatives have been a subject of study. For example, the photoinduced substitution reaction of 2-quinolinecarbonitriles in alcohols is believed to be initiated by a hydrogen-atom abstraction by the nitrogen atom of the quinoline nucleus. capes.gov.br This reactivity highlights the potential to design quinoline-based systems that can undergo specific chemical transformations upon light irradiation, opening avenues for the development of photo-electrochemical switches. These switches could, in principle, reversibly change their chemical or physical properties in response to light, making them valuable components in smart materials and molecular machines.

The photophysical properties of quinoline derivatives, such as their fluorescence quantum yields and lifetimes, can be significantly influenced by the nature and position of substituents on the quinoline ring. ktu.edu.tr For instance, the synthesis of quinoline-substituted zinc (II) phthalocyanines has shown that the number and position of the quinoline substituents, as well as their quaternization, affect the photophysical and photochemical parameters of the resulting complexes. ktu.edu.tr

While direct studies on the optoelectronic and photochemical properties of this compound are limited, its structure suggests that it could be a valuable building block for such materials. The cyclopentyl and methyl groups can be leveraged to influence the molecule's packing in the solid state, its solubility in organic solvents, and its electronic properties, thereby tuning its performance in optoelectronic devices. Further research into the synthesis and characterization of polymers and small molecules incorporating the this compound scaffold could unveil novel materials with tailored photophysical and photochemical behaviors.

Table 2: Photophysical Properties of Selected Quinoline Derivatives

| Compound | Application | Key Photophysical/Photochemical Property | Reference |

| Quinoline-substituted zinc (II) phthalocyanines | Photodynamic therapy, Photosensitizers | Tunable fluorescence quantum yields and singlet oxygen generation. | ktu.edu.tr |

| 2-Quinolinecarbonitriles | Photochemical reactions | Photoinduced substitution via hydrogen-atom abstraction. | capes.gov.br |

| Quinoline derivatives in DSSCs | Photovoltaics | Efficient electron transfer and charge recombination hindrance. | nih.gov |

| Pyrazolo[3,4-b]quinoline derivatives | Optoelectronics | Electron transfer and emission capacities. | researchgate.net |

Role as a Privileged Scaffold in Modern Drug Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutic agents. researchgate.netnih.govrsc.org The quinoline ring is a quintessential example of such a scaffold, being a constituent of numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov

The methodological approach to utilizing privileged scaffolds in drug design involves several key aspects. Firstly, the identification and validation of a scaffold's "privileged" status often comes from its recurrent appearance in biologically active compounds. nih.gov Secondly, the synthetic tractability of the scaffold is crucial, as it allows for the generation of large and diverse chemical libraries through combinatorial chemistry. nih.gov This enables the exploration of a vast chemical space to identify molecules with desired potency, selectivity, and pharmacokinetic profiles.

The design of drugs based on a privileged scaffold like quinoline often involves a process of molecular hybridization, where the core scaffold is combined with other pharmacophoric elements to create novel molecules with enhanced or entirely new biological activities. researchgate.net This analogue-based drug design strategy leverages the known biological activities of the parent scaffold while introducing structural modifications to optimize its therapeutic properties. researchgate.net For example, 4-aminoquinoline (B48711) derivatives have been extensively developed as antimalarial agents, where the 4-aminoquinoline moiety acts as the principal pharmacophore. nih.gov

The design and synthesis of libraries based on the this compound scaffold could lead to the discovery of novel compounds with activities in various therapeutic areas. For instance, the quinazoline (B50416) moiety, which is structurally related to quinoline, is found in numerous compounds with antibacterial, antifungal, antiviral, and antitumor activities. nih.gov By analogy, systematic derivatization of this compound could yield compounds with similar or novel biological profiles. The development of efficient synthetic routes, such as those for other substituted quinolines and quinazolines, would be a critical step in harnessing the full potential of this scaffold in drug discovery. nih.govmdpi.com

Q & A

Q. How can researchers ensure reproducibility in biological activity studies?

- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR spectra, crystal structure CIF files, and assay protocols in supplementary materials. For example, Acta Crystallographica mandates deposition of SC-XRD data in public repositories .

- Ethical Compliance : Declare conflicts of interest and obtain ethical approval for studies involving human cell lines (e.g., HEK293) per institutional review boards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.